5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide
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Overview
Description
5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is a complex organic compound featuring an imidazole ring structure. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide typically involves the formation of imidazole rings through cyclization reactions. One common method involves the reaction of amido-nitriles with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as nickel and oxidizing agents like tert-butylhydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of large-scale reactors and efficient purification techniques is essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole rings.
Substitution: Substitution reactions can occur at the amino or imidazole groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various catalysts like nickel and palladium .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: A related compound with similar structural features.
N,N’-bis(3-(4,5-dihydro-1H-imidazol-2-yl)-phenyl)urea: Another imidazole derivative with comparable properties.
Uniqueness
5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is unique due to its specific substitution pattern and the presence of both amino and imidazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
5374-63-0 |
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Molecular Formula |
C26H25N7O2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5-amino-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H25N7O2/c27-20-14-18(25(34)32-21-5-1-16(2-6-21)23-28-9-10-29-23)13-19(15-20)26(35)33-22-7-3-17(4-8-22)24-30-11-12-31-24/h1-8,13-15H,9-12,27H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI Key |
LTFQJWITYVCSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
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